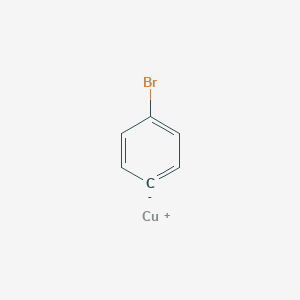![molecular formula C15H23NOS B14470133 1,5-Di-tert-butyl-3-methyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene CAS No. 71740-69-7](/img/structure/B14470133.png)
1,5-Di-tert-butyl-3-methyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Di-tert-butyl-3-methyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene is an organic compound with a complex structure It is a derivative of benzene, featuring tert-butyl groups, a methyl group, and an oxo-sulfanylidene amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Di-tert-butyl-3-methyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene typically involves multiple steps. One common method includes the alkylation of a benzene derivative with tert-butyl groups using tert-butyl alcohol in the presence of a strong acid like sulfuric acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
1,5-Di-tert-butyl-3-methyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo-sulfanylidene group to a sulfide or thiol.
Substitution: Electrophilic aromatic substitution reactions can occur, where the tert-butyl or methyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens or nitrating agents can be used under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzene ring.
科学的研究の応用
1,5-Di-tert-butyl-3-methyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of study in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with unique therapeutic properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,5-Di-tert-butyl-3-methyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene involves its interaction with molecular targets through its functional groups. The oxo-sulfanylidene amino group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The tert-butyl and methyl groups provide steric hindrance, affecting the compound’s overall stability and reactivity.
類似化合物との比較
Similar Compounds
1,3-Di-tert-butylbenzene: Similar structure but lacks the oxo-sulfanylidene amino group.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Contains tert-butyl groups and a hydroxyl group but differs in the functional groups attached to the benzene ring.
Uniqueness
1,5-Di-tert-butyl-3-methyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene is unique due to the presence of the oxo-sulfanylidene amino group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
71740-69-7 |
|---|---|
分子式 |
C15H23NOS |
分子量 |
265.4 g/mol |
IUPAC名 |
1,5-ditert-butyl-3-methyl-2-(sulfinylamino)benzene |
InChI |
InChI=1S/C15H23NOS/c1-10-8-11(14(2,3)4)9-12(15(5,6)7)13(10)16-18-17/h8-9H,1-7H3 |
InChIキー |
MONCZXLECGZHPW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1N=S=O)C(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-(1,4-Phenylene)bis[4-(dimethylamino)benzamide]](/img/structure/B14470057.png)
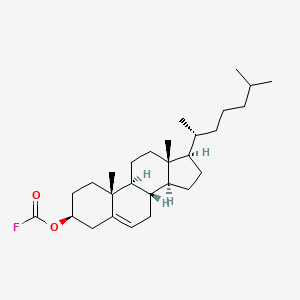
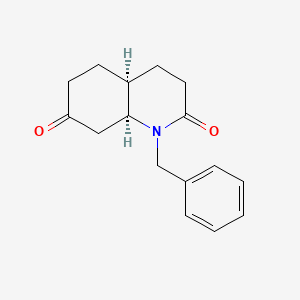
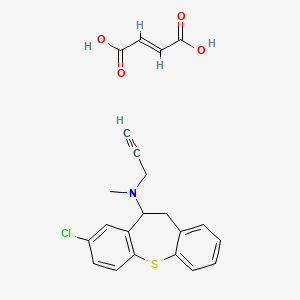
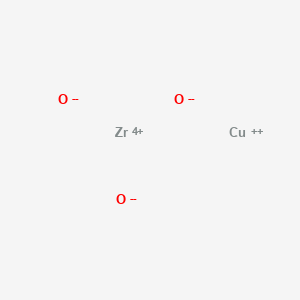

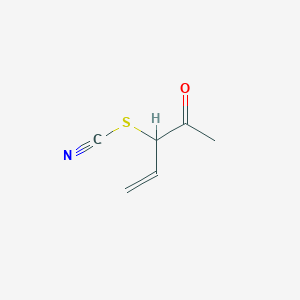
![Silane, tris[(trimethylsilyl)phenyl]-](/img/structure/B14470084.png)

![Bis(difluoromethyl)[bis(trifluoromethyl)]germane](/img/structure/B14470100.png)
![N-Cyano-N'-{2-[(2,3-dioxobutyl)sulfanyl]ethyl}-N''-methylguanidine](/img/structure/B14470120.png)

![{[(2-Methyl-1-oxo-1-phenylpropan-2-yl)sulfanyl]methyl}carbamyl chloride](/img/structure/B14470141.png)
